(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid
Overview
Description
(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid is a complex organic compound that combines the structural features of an amino acid, a furan ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid typically involves the esterification of (s)-3-Amino-tetrahydro-furan-3-carboxylic acid with butanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out at room temperature and yields the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents has been reported to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine.
Major Products Formed
Hydrolysis: Carboxylic acid and butanol.
Oxidation: Nitro derivatives of the amino group.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The furan ring and amino group may also contribute to the compound’s biological activity by participating in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
(s)-3-Amino-tetrahydro-furan-3-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a butyl ester.
(s)-3-Amino-tetrahydro-furan-3-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group.
(s)-3-Amino-tetrahydro-furan-3-carboxylic acid propyl ester: Similar structure but with a propyl ester group.
Uniqueness
The uniqueness of (s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The butyl ester group provides increased hydrophobicity compared to shorter alkyl esters, potentially enhancing its interaction with lipid membranes and improving its bioavailability .
Properties
IUPAC Name |
butyl (3S)-3-aminooxolane-3-carboxylate;(2S)-2-hydroxy-2-phenylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.C8H8O3/c1-2-3-5-13-8(11)9(10)4-6-12-7-9;9-7(8(10)11)6-4-2-1-3-5-6/h2-7,10H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTYUUVQBZZCPV-ANNIYNITSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1(CCOC1)N.C1=CC=C(C=C1)C(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@]1(CCOC1)N.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037301-10-2 | |
Record name | 3-Furancarboxylic acid, 3-aminotetrahydro-, butyl ester, (3S)-, compd. with (αS)-α-hydroxybenzeneacetic acid (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1037301-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | hydroxy(phenyl)acetic acid - butyl 3-aminotetrahydrofuran-3-carboxylate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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